3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound “3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized from the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific positions of the substituents can greatly influence the properties of the compound .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, and reactions with nucleophiles at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on the specific structure of the compound. Factors that could influence these properties include the positions of the substituents on the pyrazole ring, and the nature of these substituents .Scientific Research Applications
- Greener Synthesis Routes : Our compound can be synthesized efficiently using biodegradable lactic acid as a promoter. This method is environmentally benign and works well for aromatic aldehydes with electron-donating or electron-withdrawing groups. Multicomponent reactions are valuable for streamlining organic synthesis, reducing reaction steps, and improving yields .
Organic Synthesis and Multicomponent Reactions
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-7-4-9(3)10(5-8(7)2)11-6-12(13(16)17)15-14-11/h4-6H,1-3H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSQCTXNKKEECE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NNC(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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